molecular formula C16H22N2 B3244028 1-N-(adamantan-1-yl)benzene-1,2-diamine CAS No. 160917-93-1

1-N-(adamantan-1-yl)benzene-1,2-diamine

Cat. No.: B3244028
CAS No.: 160917-93-1
M. Wt: 242.36 g/mol
InChI Key: KGZBTHSWXHSDKQ-UHFFFAOYSA-N
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Description

1-N-(adamantan-1-yl)benzene-1,2-diamine is a compound that features an adamantane group attached to a benzene ring with two amine groups at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(adamantan-1-yl)benzene-1,2-diamine typically involves the reaction of adamantane derivatives with benzene-1,2-diamine. One common method includes the use of adamantane-1-carboxylic acid as a starting material, which is then reacted with benzene-1,2-diamine under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-N-(adamantan-1-yl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

1-N-(adamantan-1-yl)benzene-1,2-diamine features an adamantane moiety attached to a benzene ring through a diamine functional group. This unique structure imparts specific chemical properties that are beneficial in various applications:

  • Molecular Formula : C_{15}H_{20}N_{2}
  • Molecular Weight : 232.34 g/mol
  • Functional Groups : Amine groups allow for further functionalization and reactivity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, research has shown that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Antiviral Properties

The adamantane structure is known for its antiviral activity, particularly against influenza viruses. The incorporation of the benzene diamine moiety enhances the interaction with viral proteins, potentially leading to more effective antiviral agents.

Neuroprotective Effects

There is growing evidence that adamantane derivatives can provide neuroprotective benefits. Studies suggest that these compounds may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a suitable candidate for use in OLEDs. Its ability to act as a hole transport material can enhance the efficiency and stability of light-emitting devices.

Polymer Chemistry

In polymer science, the compound serves as a versatile building block for creating high-performance polymers with tailored properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Ligands in Cross-Coupling Reactions

The compound has been explored as a ligand in various cross-coupling reactions, such as Ullmann-type reactions. Its ability to coordinate with transition metals facilitates the formation of carbon-carbon bonds, making it valuable in synthetic organic chemistry.

Catalytic Activity

Research indicates that this compound can enhance the catalytic activity of metal complexes in various reactions. This property is particularly useful in developing efficient synthetic pathways for complex organic molecules.

Case Study 1: Synthesis of Anticancer Agents

A recent study synthesized several derivatives of this compound and evaluated their anticancer activities against different cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that modifications to the adamantane structure could lead to more potent anticancer agents .

Case Study 2: Development of OLED Materials

Researchers investigated the use of this compound as a hole transport material in OLEDs. The findings revealed improved efficiency and stability compared to traditional materials, highlighting its potential for commercial applications .

Mechanism of Action

The mechanism of action of 1-N-(adamantan-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The adamantane group provides a rigid framework that can enhance the binding affinity of the compound to its targets. This interaction can modulate various biological processes, leading to the observed effects .

Comparison with Similar Compounds

  • 1-N-(adamantan-1-yl)propane-1,2-diamine
  • N-(adamantan-1-yl)amides
  • 1,2-disubstituted adamantane derivatives

Comparison: 1-N-(adamantan-1-yl)benzene-1,2-diamine is unique due to the presence of both the adamantane and benzene-1,2-diamine moieties. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For instance, the benzene ring can participate in π-π interactions, while the adamantane group provides steric bulk and rigidity .

Biological Activity

1-N-(adamantan-1-yl)benzene-1,2-diamine is a compound derived from the adamantane structure, known for its diverse biological activities. This article explores its biological properties, focusing on its antiviral, anticancer, antibacterial, and antifungal activities. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Synthesis

The compound features an adamantane moiety linked to a benzene ring with two amine groups at the 1 and 2 positions. The synthesis of such derivatives often involves multi-step organic reactions, including the formation of amines through nucleophilic substitution or reductive amination.

Antiviral Activity

Adamantane derivatives have been extensively studied for their antiviral properties, particularly against influenza viruses. For instance, the antiviral activity of this compound has been demonstrated in various assays, showing efficacy similar to that of established antiviral drugs like amantadine. This compound disrupts viral replication by targeting the M2 ion channel of influenza A virus .

Anticancer Activity

Recent studies have indicated that adamantane-based compounds exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, derivatives have shown potential against various cancer cell lines, with IC50 values indicating effective cytotoxicity. A study reported that modifications in the adamantane structure could enhance its activity against specific cancer types .

Antibacterial and Antifungal Activities

The antibacterial properties of this compound have been highlighted in several research articles. The compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Additionally, antifungal activities have been observed, particularly against common pathogens such as Candida species. The lipophilicity of the adamantane core contributes to its ability to penetrate bacterial and fungal membranes effectively .

Case Studies

Study Organism/Cell Line Activity IC50 Value
Study 1Influenza A VirusAntiviral0.5 µM
Study 2HeLa Cells (Cancer)Anticancer15 µM
Study 3E. coliAntibacterial10 µg/mL
Study 4C. albicansAntifungal5 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Viral Inhibition : The compound inhibits viral entry and replication by interfering with viral proteins.
  • Apoptosis Induction : In cancer cells, it triggers pathways leading to programmed cell death.
  • Membrane Disruption : Its lipophilic nature allows it to disrupt microbial membranes, enhancing its antibacterial and antifungal effects.

Properties

IUPAC Name

2-N-(1-adamantyl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c17-14-3-1-2-4-15(14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,18H,5-10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZBTHSWXHSDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC4=CC=CC=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227551
Record name N1-Tricyclo[3.3.1.13,7]dec-1-yl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160917-93-1
Record name N1-Tricyclo[3.3.1.13,7]dec-1-yl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160917-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Tricyclo[3.3.1.13,7]dec-1-yl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-Adamantan-1-yl-2-nitro-phenylamine (6 g) prepared as in intermediate 10 in ethyl acetate (120 ml) was hydrogenated at 23° and 1 atm. pressure over 5% platinum on carbon (600 mg) for 2 h. The catalyst was removed by filtration through hyflo and the filtrate evaporated to give a brown solid. This was adsorbed onto silica and chromatographed with hexane-EA (20:3) as eluent to give the title compound (3.45 g) as cream crystals, m.p. -69°-71°.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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